molecular formula C19H19ClN6O3 B1397941 2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide CAS No. 64294-88-8

2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide

Cat. No. B1397941
CAS RN: 64294-88-8
M. Wt: 414.8 g/mol
InChI Key: CULIYQPRUGMRRT-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide, also known as 2-CNPA, is a chemical compound that has been studied for its potential use in a variety of scientific research applications. It is a nitroaromatic compound with a unique structure that has been used in a variety of studies due to its unique properties. It has been used in a variety of studies ranging from biochemistry and physiology to pharmacology and toxicology.

properties

IUPAC Name

2-chloro-N-[2-[(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O3/c1-3-25(4-2)14-5-8-17(18(10-14)22-19(27)11-20)24-23-16-7-6-15(26(28)29)9-13(16)12-21/h5-10H,3-4,11H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULIYQPRUGMRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732684
Record name 2-Chloro-N-{2-[(E)-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64294-88-8
Record name Disperse Violet 63
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64294-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-{2-[(E)-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-[2-[2-(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide
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2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide
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2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide
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2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide
Reactant of Route 5
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2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide
Reactant of Route 6
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2-Chloro-N-(2-((2-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide

Q & A

Q1: How effective are advanced oxidation processes in degrading Disperse Violet 63, and what makes one method superior to another?

A1: Research indicates that advanced oxidation processes (AOPs) like UV/H2O2, UV/H2O2/SnO2, and Fenton reagent effectively degrade Disperse Violet 63 in aqueous solutions []. While all three methods demonstrated significant decolorization within 60 minutes, the Fenton process (Fe/H2O2) exhibited the highest efficiency, achieving 96.4% degradation compared to 81% for UV/H2O2 and 92.7% for UV/H2O2/SnO2 []. This superior performance is likely due to the Fenton reaction's ability to generate highly reactive hydroxyl radicals, which readily attack and break down the dye's complex structure. The study highlights the Fenton process as a promising strategy for treating textile effluents containing Disperse Violet 63.

Q2: Why is Disperse Violet 63 considered a potential mutagen, and how does its structure contribute to this concern?

A2: Disperse Violet 63 is considered a potential mutagen due to the presence of a 2-cyano-4-nitroaniline (CNNA) moiety in its structure []. Research suggests that CNNA, a potential reduction product of several azo dyes like Disperse Violet 63, exhibits potent mutagenicity in the Ames test []. This mutagenicity is attributed to the "cyano effect," wherein the cyano substituent significantly enhances the mutagenic potential compared to unsubstituted nitroanilines []. This effect is potentially linked to the formation of stable DNA adducts by cyanonitroaniline metabolites, ultimately contributing to mutations. Therefore, the presence of the CNNA moiety raises concerns regarding the potential genotoxicity of Disperse Violet 63 and highlights the need for further safety assessments.

Q3: How can researchers utilize Response Surface Methodology to optimize the biodegradation of Disperse Violet 63 by fungi?

A3: Researchers have successfully employed Response Surface Methodology (RSM) with a Box-Behnken design to optimize the biodegradation of Disperse Violet 63 using the brown rot fungi Daedalea dickinsii IEBL-2 []. This statistical approach allowed for the identification of optimal conditions (e.g., pH, temperature, nutrient concentration) that maximize the degradation efficiency of the fungi's ligninolytic enzyme system, which plays a crucial role in breaking down the dye []. By systematically evaluating the individual and interactive effects of these factors, RSM facilitates the development of an efficient and environmentally friendly bioremediation strategy for Disperse Violet 63. This approach holds promise for mitigating the dye's environmental impact and reducing its presence in textile effluents.

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